N-Methylvaline

Catalog No.
S1768881
CAS No.
2480-23-1
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylvaline

CAS Number

2480-23-1

Product Name

N-Methylvaline

IUPAC Name

3-methyl-2-(methylamino)butanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)

InChI Key

AKCRVYNORCOYQT-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-methyl-2-(methylamino)butanoic acid, MeVal, N-methylvaline

Canonical SMILES

CC(C)C(C(=O)O)NC

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC

The exact mass of the compound N-Methyl-L-valine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of N-methyl-L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methylvaline is a non-proteinogenic α-amino acid derivative used as a specialized building block in peptide synthesis. Its primary procurement driver is the strategic incorporation of an N-methyl group onto the valine backbone. This modification is a key tool in medicinal chemistry to overcome the inherent limitations of natural peptides, such as low metabolic stability and poor cell permeability, by introducing steric hindrance and altering hydrogen bonding capacity. Consequently, N-Methylvaline is a critical precursor for developing peptide-based therapeutics with improved pharmacokinetic profiles and enhanced biological activity.

Substituting N-Methylvaline with its parent amino acid, L-valine, is functionally inadequate for most applications. The absence of the N-methyl group in L-valine restores the amide proton, eliminating the steric shield that protects the peptide bond from enzymatic cleavage and removing the conformational constraints critical for locking a peptide into its bioactive shape. This substitution negates the primary reasons for its use: enhancing proteolytic stability and controlling peptide backbone geometry. While other N-methylated amino acids exist, the specific steric bulk of N-Methylvaline's isopropyl side chain provides a unique conformational influence that cannot be replicated by analogs with different side chains, such as N-methylalanine or N-methylleucine, making it a non-interchangeable, design-specific precursor.

Enhanced Proteolytic Resistance Compared to Unmodified Peptides

Incorporating an N-methylated amino acid like N-Methylvaline fundamentally increases a peptide's resistance to enzymatic degradation. The N-methyl group provides a steric shield that physically blocks the approach of proteases to the adjacent peptide bond and disrupts the hydrogen-bonding network required for enzyme recognition. This modification can extend the in-vivo half-life of a peptide from minutes to several hours or even days, a critical factor for therapeutic viability. While specific degradation rates are sequence-dependent, the principle is a primary driver for procuring N-methylated precursors over their standard counterparts like L-valine.

Evidence DimensionPeptide Half-Life in Serum/Plasma
Target Compound DataIncorporation of N-methylated amino acid leads to half-life of several hours to days.
Comparator Or BaselineUnmodified peptide (containing L-Valine): Half-life of minutes to less than one hour.
Quantified DifferenceOrder-of-magnitude increase in metabolic stability.
ConditionsIn vitro human serum stability assays or in vivo pharmacokinetic studies.

This directly improves a peptide drug candidate's pharmacokinetic profile, reducing dosing frequency and increasing therapeutic efficacy.

Precursor Suitability: Overcoming Synthetic Challenges in Solid-Phase Peptide Synthesis (SPPS)

Coupling N-Methylvaline in SPPS is more demanding than its non-methylated analog due to the increased steric hindrance and lower nucleophilicity of the secondary amine. However, this challenge is overcome through the selection of appropriate high-reactivity coupling reagents. Reagents like HATU are highly effective, while HBTU and HCTU are less so. For particularly difficult couplings, such as onto another N-methylated residue, reagents like PyBroP or specialized protocols using pre-formed acid chlorides are utilized to achieve high yields. Procuring high-purity N-Methylvaline is therefore essential for workflows that have been optimized with these specific, potent coupling agents to ensure reproducible synthesis of the target N-methylated peptide.

Evidence DimensionRequired Coupling Reagent Efficacy
Target Compound DataRequires highly active coupling reagents like HATU, PyBroP, or BEP for efficient incorporation.
Comparator Or BaselineStandard L-valine can be coupled efficiently with common, less expensive reagents like HBTU/HCTU.
Quantified DifferenceQualitative difference in required reagent class and reaction conditions (e.g., longer coupling times or double coupling may be needed).
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS).

A buyer must select N-Methylvaline with the knowledge that their synthesis process must accommodate more potent (and often more expensive) coupling reagents, making precursor quality critical to avoid failed syntheses.

Critical Role in Natural Product Synthesis: Building Block for Cyclosporin and Analogs

N-Methylvaline is an essential, non-interchangeable component of the immunosuppressant drug Cyclosporin A and its numerous analogs. The total synthesis of Cyclosporin relies on the sequential coupling of its eleven constituent amino acids, seven of which are N-methylated, including N-Methylvaline at position 11. Synthetic strategies, whether in solution or solid-phase, explicitly require Fmoc-N-Methyl-L-valine as a starting material. Attempts to substitute this residue, for example with N-Methylleucine, result in a different analog with distinct properties, demonstrating that N-Methylvaline is specified by the molecular architecture and cannot be replaced by a generic substitute.

Evidence DimensionComponent of Target Molecule
Target Compound DataRequired as the specific residue at position 11 of Cyclosporin A.
Comparator Or BaselineSubstitution with N-Methylleucine yields (MeLeu11)cyclosporin, a distinct molecular entity.
Quantified DifferenceResults in a different final compound with potentially altered biological activity.
ConditionsTotal synthesis of Cyclosporin and its analogs.

For any research or manufacturing related to Cyclosporin, procuring this exact compound is a mandatory, non-negotiable requirement of the synthetic route.

Development of Proteolytically Stable Peptide Therapeutics

N-Methylvaline is the correct choice when the primary goal is to design peptide drug candidates with extended in-vivo half-lives. Its incorporation sterically hinders protease enzymes, preventing rapid degradation in plasma and tissues, a critical step in converting a potent but unstable peptide lead into a viable therapeutic.

Synthesis of Cyclosporin-Class Immunosuppressants and Analogs

This compound is an indispensable precursor for the total synthesis of Cyclosporin A and related cyclic peptides. Researchers and manufacturers in this field must procure N-Methylvaline as it is a specified, non-substitutable building block in established synthetic routes to these important immunosuppressive agents.

Conformational Control in Peptide and Peptidomimetic Design

Use N-Methylvaline to introduce specific conformational constraints into a peptide backbone. The N-methyl group restricts dihedral angle rotation and can favor cis-amide bonds, helping to pre-organize the peptide into its bioactive conformation for improved receptor affinity and selectivity, a key strategy in rational drug design.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 Da

Monoisotopic Mass

131.094628657 Da

Heavy Atom Count

9

UNII

LNA7QS6JB7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-methylvaline
N-methyl-L-valine

Dates

Last modified: 08-15-2023

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